molecular formula C18H14N2O B11850386 1-Benzyl-3-(furan-2-yl)-1H-indazole

1-Benzyl-3-(furan-2-yl)-1H-indazole

Cat. No.: B11850386
M. Wt: 274.3 g/mol
InChI Key: QJLIFGAZSZHNJZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(furan-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(furan-2-yl)-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between benzylhydrazine and 2-furancarboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired indazole derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(furan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and furan rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted indazole and furan derivatives.

Scientific Research Applications

1-Benzyl-3-(furan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(furan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Benzyl-3-(furan-2-yl)-1H-pyrazol-4-amine hydrochloride
  • 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
  • 1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Comparison: 1-Benzyl-3-(furan-2-yl)-1H-indazole is unique due to its indazole-furan structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

1-benzyl-3-(furan-2-yl)indazole

InChI

InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)18(19-20)17-11-6-12-21-17/h1-12H,13H2

InChI Key

QJLIFGAZSZHNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=CO4

Origin of Product

United States

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